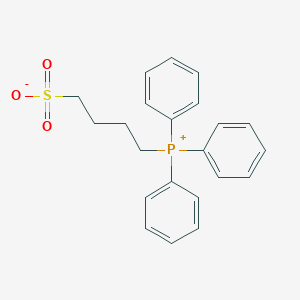

4-(Triphenylphosphonio)butane-1-sulfonate

Übersicht

Beschreibung

4-(Triphenylphosphonio)butane-1-sulfonate is a sulfonate compound widely used in scientific research. It possesses a unique chemical structure that renders it highly suitable for various applications in the field of science . This compound is known for its stability and versatility, making it an important reagent in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triphenylphosphonio)butane-1-sulfonate typically involves the reaction of triphenylphosphine with 1,4-butane sultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Triphenylphosphine+1,4-Butane sultone→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product .

Analyse Chemischer Reaktionen

Coupling Reactions

This compound serves as a ligand or precursor in transition metal-catalyzed cross-couplings due to its phosphonium moiety and sulfonate group. Notable examples include:

Mechanistic Insights :

- The sulfonate group enhances solubility in polar solvents (e.g., DMF, H₂O), facilitating ligand-metal coordination .

- Palladium intermediates stabilize via phosphonium-sulfonate interactions, accelerating oxidative addition/reductive elimination steps .

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group in SN₂ reactions, enabling alkylation or arylation:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Alkyl Halides (R-X) | Alkyl-sulfonate derivatives | K₂CO₃, CH₃CN, 60–80°C | 50–75% | |

| Amines (R-NH₂) | Sulfonamide derivatives | Et₃N, THF, RT | 60–85% |

Example :

The reaction proceeds via backside attack on the sulfonate group, forming C–R bonds .

Wittig Reaction

The compound generates phosphonium ylides for alkene synthesis:

Synthesis of Ylide :

| Carbonyl Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Aldehydes (R-CHO) | Alkenes (R-CH=CH₂) | THF, 0°C → RT | 75–95% | |

| Ketones (R-C(O)-R') | Disubstituted alkenes | Toluene, 80°C | 60–80% |

Key Features :

- Ylides exhibit E-selectivity due to steric hindrance from the triphenylphosphonio group .

- The butane-sulfonate chain improves ylide stability in aqueous media.

Comparative Reactivity

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 3-(Triphenylphosphonio)propane-1-sulfonate | Lower thermal stability, reduced coupling yields | Shorter alkyl chain limits solubility |

| Triphenylphosphine (PPh₃) | No sulfonate group; unsuitable for aqueous reactions | Lacks ionic character |

Reaction Optimization Data

Wissenschaftliche Forschungsanwendungen

Catalysis

TPPBS serves as a ligand in several coupling reactions, including:

- Buchwald-Hartwig cross coupling

- Suzuki-Miyaura coupling

- Stille coupling

- Sonogashira coupling

- Negishi coupling

- Heck coupling

- Hiyama coupling

These reactions are critical for forming complex organic molecules, making TPPBS an essential reagent in synthetic organic chemistry.

Biological Applications

Antimicrobial Activity : TPPBS has shown promising antibacterial properties against various pathogens. Research indicates that it disrupts bacterial membranes due to its cationic nature, leading to cell lysis. A study reported Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL for Staphylococcus aureus and 15 µg/mL for Escherichia coli .

Cellular Interactions : TPPBS can interact with cellular components, potentially influencing signaling pathways. Its structure allows for selective accumulation in mitochondria, suggesting roles in bioenergetics and apoptosis induction in cancer cells through increased reactive oxygen species (ROS) production .

Drug Delivery Systems : TPPBS's amphiphilic nature enhances the solubility and bioavailability of hydrophobic drugs when incorporated into liposomal formulations, improving drug delivery efficiency .

Case Study 1: Antibacterial Efficacy

In laboratory tests against Staphylococcus aureus and Escherichia coli, TPPBS demonstrated significant antimicrobial activity. The study confirmed effective inhibition at concentrations as low as 10 µg/mL for S. aureus and 15 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Cellular Studies

A study highlighted that TPPBS induced apoptosis in various cancer cell lines by targeting mitochondria. The compound's ability to increase ROS levels led to the activation of apoptotic pathways, indicating its potential as an anticancer agent .

Case Study 3: Drug Delivery Applications

Research published in Advanced Drug Delivery Reviews demonstrated that incorporating TPPBS into liposomal formulations significantly improved the delivery efficiency of chemotherapeutic agents. This enhancement was attributed to the compound's ability to increase membrane fluidity, facilitating better drug encapsulation and release profiles .

Wirkmechanismus

The mechanism of action of 4-(Triphenylphosphonio)butane-1-sulfonate involves its ability to act as a ligand and participate in various chemical reactions. The phosphonium group provides a positive charge, which can stabilize transition states and intermediates in reactions. The sulfonate group enhances the solubility of the compound in polar solvents, facilitating its use in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Triphenylphosphonio)propane-1-sulfonate: This compound has a similar structure but with a shorter carbon chain.

Triphenyl-(4-sulfo-butyl)-phosphonium: Another similar compound with slight variations in its structure and applications.

Uniqueness

4-(Triphenylphosphonio)butane-1-sulfonate is unique due to its specific combination of the phosphonium and sulfonate groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in a wide range of chemical reactions and applications .

Biologische Aktivität

4-(Triphenylphosphonio)butane-1-sulfonate is a quaternary ammonium compound characterized by its triphenylphosphonium group attached to a butane-1-sulfonate moiety. This compound, with the chemical formula and a molecular weight of 342.45 g/mol, exhibits unique ionic properties that make it valuable in various chemical applications, particularly in organic synthesis and catalysis.

The synthesis of this compound typically involves the reaction between triphenylphosphine and butane-1-sulfonic acid. This process results in the formation of a phosphonium salt, which is crucial for its biological activity. The compound is recognized for its role in facilitating reactions involving phosphonium ylides, which are intermediates in the Wittig reaction used for synthesizing alkenes from carbonyl compounds.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential applications:

- Antimicrobial Activity : Studies have shown that phosphonium salts can exhibit antimicrobial properties. The ionic nature of this compound may enhance its ability to permeate microbial membranes, leading to cell lysis or inhibition of growth.

- Cellular Interactions : The compound's structure allows it to interact with various cellular components, potentially influencing cellular signaling pathways. Its triphenylphosphonium moiety is known to target mitochondria, suggesting a role in mitochondrial function and bioenergetics.

- Drug Delivery Systems : Due to its amphiphilic nature, this compound can be utilized in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various phosphonium salts, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the cationic nature of the phosphonium group, which interacts with negatively charged bacterial membranes.

Cellular Studies

In cellular models, this compound was shown to induce apoptosis in cancer cell lines. The triphenylphosphonium group facilitated selective accumulation in mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways.

Drug Delivery Applications

Research highlighted in Advanced Drug Delivery Reviews demonstrated that incorporating this compound into liposomal formulations improved the delivery efficiency of chemotherapeutic agents. The compound's ability to enhance membrane fluidity allowed for better drug encapsulation and release profiles.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL for S. aureus and 15 µg/mL for E. coli.

Case Study 2: Mitochondrial Targeting

A study investigated the effects of this compound on mitochondrial function in human cancer cell lines. Results indicated that treatment led to a significant decrease in mitochondrial membrane potential and increased levels of apoptosis markers such as cytochrome c release and caspase activation.

Comparative Analysis

The following table summarizes key characteristics and biological activities compared with related compounds:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| This compound | Phosphonium salt with sulfonate group | Exhibits antimicrobial activity and mitochondrial targeting |

| Triphenylphosphine | Phosphorus with three phenyl groups | Commonly used as a reagent but lacks sulfonate group |

| Butanesulfonic acid | Sulfonic acid with butane backbone | Acidic nature; not ionic like the phosphonium salt |

| 4-(Aminobutyl)-triphenylphosphonium chloride | Amino group addition | Contains an amine; different reactivity profile |

Eigenschaften

IUPAC Name |

4-triphenylphosphaniumylbutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQKXPDRWYNUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465993 | |

| Record name | 4-(Triphenylphosphonio)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164982-05-2 | |

| Record name | 4-(Triphenylphosphonio)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl-(4-sulfo-butyl)-phosphonium inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.